5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(2,4-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C18H13BrN2O4S2 and its molecular weight is 465.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.95001 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Structure
- Synthesis and Structural Analysis : The compound ARNO, closely related to your query, was synthesized and its crystal structure determined by X-ray diffraction. The molecule was found to be significantly non-planar with notable intermolecular hydrogen bonds (Benhalima et al., 2011).
Supramolecular Assembly
- Supramolecular Self-Assembly : In a study on 3-aryl-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one derivatives, interesting supramolecular assemblies were observed and analyzed using DFT calculations and Molecular Electrostatic Potential surfaces. These assemblies are stabilized by various noncovalent interactions (Andleeb et al., 2017).
Photodynamic Therapy Application
- Potential in Photodynamic Therapy : A related compound, zinc phthalocyanine, has been synthesized with potential for photodynamic therapy in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Evaluation : Thiazolidin-4-one derivatives, which are structurally similar to the queried compound, have been synthesized and evaluated for their antimicrobial and anticancer potentials. Certain derivatives showed notable activity in these areas (Deep et al., 2016).
Antitubercular Activity
- Antitubercular Properties : The compound CD59 and its analogues, bearing structural similarity to the query, have been synthesized and evaluated for antitubercular activity. Some analogues showed promising activity against Mycobacterium tuberculosis (Samala et al., 2014).
Protein Kinase Inhibition
- Protein Kinase Inhibition : Libraries of 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been synthesized and evaluated for activity against protein kinases. Some compounds showed nanomolar inhibition of DYRK1A, suggesting their potential in treating neurological or oncological disorders (Bourahla et al., 2021).
Properties
IUPAC Name |
(5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4S2/c1-9-3-4-13(10(2)5-9)20-17(23)15(27-18(20)26)8-11-6-12(19)16(22)14(7-11)21(24)25/h3-8,22H,1-2H3/b15-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLASDSQJWBHIEZ-OVCLIPMQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)[N+](=O)[O-])SC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)[N+](=O)[O-])/SC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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